Nitroacetonitrile

描述

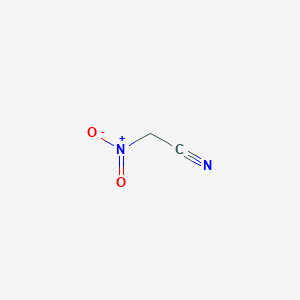

Nitroacetonitrile is the simplest α-nitronitrile, characterized by a single central carbon atom attached to two strongly electronegative, electron-withdrawing groups: a nitro group and a nitrile group . This unique structure allows for extensive chemistry through the active methylene center, making it a versatile precursor in various synthetic applications .

准备方法

Synthetic Routes and Reaction Conditions: Nitroacetonitrile can be synthesized through several methods. One common approach involves the reaction of sodium nitrite with acetonitrile in the presence of an acid, forming this compound . Another method includes the use of dipyrrolidinium cyano-aci-nitroacetate, which is soluble in common organic solvents and thermally stable, allowing for its use as an alternative synthetic equivalent of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of acetonitrile using nitric acid and sulfuric acid under controlled conditions . The resulting product is then purified to obtain this compound in its pure form.

化学反应分析

Nucleophilic Substitution Reactions

Nitroacetonitrile participates in vicinal functionalization through nucleophilic attacks at its α-carbon, forming C–C or N–C bonds.

Key Examples:

-

Cyano(nitro)methylation : Reacts with amines or alcohols to introduce cyano-nitroalkyl groups. For instance, coupling with 3-amino-5-cyano-1,2,4-triazole (ACT) yields 3-amino-5-cyano-1,2,4-triazolo[5,1-c] triazine (ANCTT) via azocoupling (detonation velocity: 7,760 m/s; pressure: 23.05 GPa) .

-

Condensation with aldehydes : Forms nitroacrylonitriles (e.g., 3-aryl-2-nitroacrylonitriles) under acidic conditions .

Cycloaddition Reactions

This compound acts as a 1,3-dipole in [3+2] cycloadditions, enabling the synthesis of five-membered heterocycles.

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| Ethynylbenzene | Isoxazoline derivatives | HCl, 60°C | |

| Tetrazolyl azides | Bicyclic tetrazolo-triazines | ZnCl₂, NaN₃ |

-

Mechanism : The nitro group stabilizes the transition state, while the cyano group directs regioselectivity .

Oxidation Pathways:

-

Hypofluorous acid : Converts this compound to 4-amino-3,7-dinitrotriazolo-[5,1-c] triazine 4-oxide.

-

Peracids : Yield carbonyl derivatives via nitro-to-carbonyl conversion .

Reduction Pathways:

-

Hydrogenation (Pd/C) : Produces aminoacetonitrile (NH₂CH₂CN), a precursor to glycine analogs.

-

Zn/HCl : Reduces nitro groups to amines while preserving the nitrile functionality .

Heterocycle Formation

This compound’s dual electron-withdrawing groups facilitate annulated heterocycle synthesis, critical in insensitive energetic materials:

Stability and Decomposition

-

Thermal Sensitivity : Decomposes exothermically at 109°C (874 J/g release) .

-

Explosive Risk : Violent decomposition reported during concentration steps with residual ether .

Comparative Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | –NO₂, –CN | High α-C acidity, 1,3-dipole reactivity |

| Malononitrile | –CN, –CN | Less electrophilic; no nitro participation |

| Nitroacetate | –NO₂, –COOR | Lower thermal stability |

科学研究应用

Applications in Organic Synthesis

2.1 Versatile Synthetic Precursor

Nitroacetonitrile serves as a crucial precursor in the synthesis of various heterocyclic compounds and polyfunctional aliphatic products. Its ability to introduce vicinal amino and nitro groups onto fused ring structures is particularly valuable in the development of insensitive energetic materials. The stable salts of this compound, such as potassium this compound, enhance its utility by providing greater stability and reactivity compared to the free acid form .

2.2 Mechanism of Action

The compound acts as a cyano(nitro)methylating agent, enabling the straightforward conversion of target molecules into derivatives with diverse functional groups, including amino and acyl groups. This capability is attributed to the highly reactive nature of both the cyano and nitro groups .

Applications in Energetic Materials

3.1 Synthesis of Energetic Compounds

This compound is instrumental in creating annulated 1,2,4-triazines, which are important in the field of energetic materials. The incorporation of vicinal amino and nitro groups enhances the stability of these compounds through intra- and intermolecular hydrogen bonding, reducing their sensitivity to thermal and mechanical stimuli .

3.2 Case Studies

- Energetic Formulations : Research indicates that compounds synthesized using this compound exhibit lower sensitivity to shock and impact due to their planar molecular geometry, which facilitates slip between crystal layers during compression .

- Stability Assessments : Studies have shown that the stable salts derived from this compound maintain similar reactivity while minimizing hazards associated with handling the free acid form .

Pharmaceutical Applications

4.1 Role in Drug Development

The nitrile group is prevalent in numerous pharmaceutical agents, enhancing their binding affinity and pharmacokinetic profiles. This compound's incorporation into drug design has led to several FDA-approved medications targeting various clinical conditions, including cancer and cardiovascular diseases .

4.2 Structure-Activity Relationship (SAR)

Research has demonstrated that nitrile-containing drugs can exhibit improved efficacy compared to their non-nitrile counterparts. This improvement is often linked to enhanced interactions with biological targets, making nitriles a promising strategy in rational drug design .

Imaging Applications

5.1 Fluorescent Probes for Tumor Imaging

Recent advancements have leveraged this compound derivatives as fluorescent probes for imaging hypoxic tumors. These compounds can be selectively reduced by nitroreductase enzymes present in tumor cells, resulting in significant fluorescence enhancement that allows for real-time monitoring of tumor hypoxia .

5.2 Case Study: Hypoxia Imaging

- Fluorescent Probes : Probes designed from this compound have shown remarkable sensitivity and specificity for hypoxic conditions within tumors, demonstrating potential applications in targeted cancer therapies .

- In Vivo Applications : Studies indicate that these probes are non-toxic and can effectively visualize hypoxic cancer cells in vivo, providing valuable insights into tumor microenvironments .

作用机制

The mechanism of action of nitroacetonitrile involves its role as a cyano(nitro)methylation agent . The compound’s central carbon, flanked by the nitro and nitrile groups, exhibits increased acidity, allowing for the generation of resonance-stabilized nucleophiles . These nucleophiles can participate in various chemical transformations, leading to the formation of polyfunctionalized compounds .

相似化合物的比较

Malononitrile: Similar in that it contains a nitrile group, but lacks the nitro group.

Cyanoacetate: Contains a nitrile group and an ester group, offering different reactivity compared to nitroacetonitrile.

Nitroacetate: Contains a nitro group and an ester group, providing different chemical properties.

Uniqueness: this compound’s uniqueness lies in its combination of a nitro group and a nitrile group attached to the same carbon atom, allowing for extensive chemistry through the active methylene center . This dual functionality makes it a valuable precursor in the synthesis of complex heterocyclic compounds and energetic materials .

生物活性

Nitroacetonitrile (NAC) is a significant compound in organic synthesis, primarily recognized for its role as a versatile precursor in the synthesis of various biologically active molecules. Its unique structure, characterized by two strongly electronegative groups attached to a central carbon, enables a range of chemical transformations that are crucial in medicinal chemistry and materials science.

This compound is classified as the simplest α-nitronitrile compound, with the molecular formula C₃H₃N₃O₃. The presence of both nitro and cyano groups contributes to its high reactivity, particularly its ability to undergo nucleophilic additions and cyclization reactions. These properties make it an invaluable building block for synthesizing heterocyclic compounds, which often exhibit significant biological activities.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 99.07 g/mol |

| Boiling Point | 205 °C |

| Melting Point | 4 °C |

| Solubility | Soluble in water |

| Stability | Sensitive to heat |

Biological Applications

This compound has been utilized in the development of various pharmacologically active compounds. Its ability to introduce vicinal amino and nitro moieties makes it particularly useful in synthesizing triazole derivatives, which are known for their diverse biological activities including antimicrobial, antiviral, and anticancer properties.

Case Studies and Research Findings

- Synthesis of Triazoles : this compound has been employed in the synthesis of 1,2,4-triazoles, which have shown promising results in treating infections and cancers. Research indicates that these derivatives can exhibit potent activity against a range of pathogens and cancer cell lines due to their ability to interact with biological targets effectively .

- Energetic Materials : Beyond medicinal applications, this compound serves as a precursor in the synthesis of energetic materials. For instance, it has been used to create azolotriazine systems that demonstrate enhanced thermal stability compared to traditional explosives like RDX. The performance characteristics of these materials highlight the potential for this compound in developing safer energetic compounds .

- Pharmacological Studies : Studies have shown that nitriles, including this compound derivatives, tend to be metabolically stable and are often excreted unchanged from the body. This stability can be advantageous for drug development as it allows for prolonged activity without rapid degradation .

The biological activity of this compound derivatives can be attributed to their ability to form hydrogen bonds and participate in various biochemical interactions. For example, the nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl functionalities found in many bioactive compounds. This property enhances their binding affinity to target proteins or enzymes involved in disease processes .

属性

IUPAC Name |

2-nitroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBOSISZPCOPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902418 | |

| Record name | NoName_1661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。